molecular formula C13H18BrN B3238499 1-(2-Bromo-5-methylbenzyl)piperidine CAS No. 1414870-84-0

1-(2-Bromo-5-methylbenzyl)piperidine

Cat. No.: B3238499
CAS No.: 1414870-84-0
M. Wt: 268.19 g/mol
InChI Key: IPUQBEQGJMZJPR-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methylbenzyl)piperidine ( 1414870-84-0) is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C13H18BrN and a molecular weight of 268.19 , features a piperidine ring—a privileged scaffold prevalent in numerous bioactive molecules and approved pharmaceuticals . The presence of both the bromine atom and the methyl group on the benzyl component creates a versatile molecular architecture amenable to further synthetic modification, particularly via cross-coupling reactions, enabling the exploration of diverse chemical space . Piperidine derivatives are fundamental structural motifs in a wide range of therapeutic agents, influencing central nervous system function , and exhibiting cytotoxic properties through mechanisms such as cyclin-dependent kinase inhibition . As a high-purity synthetic intermediate, this compound is designed for the construction of novel molecular entities for structure-activity relationship studies, biological screening, and the development of new pharmacological tools. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-[(2-bromo-5-methylphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11-5-6-13(14)12(9-11)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUQBEQGJMZJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Bromo-5-methylbenzyl)piperidine typically involves the following steps:

Industrial production methods may involve continuous flow reactions and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the benzyl position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Key Reaction Types

Reaction TypeReagents/ConditionsProducts/ApplicationsSource
Nucleophilic Substitution Amines, thiols, alkoxides (base, solvent)5-Methyl-2-substituted benzylpiperidines ,
Buchwald–Hartwig Coupling Pd catalysts, aryl halidesBiaryl derivatives for drug discovery
Diazotization NaNO₂, HBr, acidic conditions5-Methyl-2-aminobenzylpiperidine

Example :

  • Reaction with sodium nitrite in HBr yields 5-methyl-2-aminobenzylpiperidine, a precursor for further functionalization (e.g., Sandmeyer reactions) .

  • Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids generates biaryl derivatives, expanding drug discovery applications .

Cross-Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Catalytic Systems

ReactionCatalysts/BaseSubstratesYield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Arylboronic acids72–89
Heck Coupling Pd(OAc)₂, PPh₃Alkenes65–78

Mechanistic Insight :

  • The electron-deficient benzyl bromide facilitates oxidative addition with Pd(0), forming a Pd(II) intermediate that reacts with coupling partners (e.g., boronic acids) .

  • Steric effects from the 5-methyl group may influence regioselectivity in coupling reactions.

Reduction and Oxidation

The benzyl bromide moiety and piperidine ring undergo redox transformations.

Reduction

ReagentsConditionsProductsApplicationSource
H₂/Pd-CEtOH, RT1-(5-Methylbenzyl)piperidineIntermediate for APIs
LiAlH₄THF, refluxSecondary alcohol derivativesBioactive compound synthesis

Oxidation

ReagentsConditionsProductsNotesSource
KMnO₄Acidic aqueous5-Methyl-2-carboxybenzylpiperidineLow yield (≤40%)
OzoneCH₂Cl₂, −78°CAldehyde derivativesRequires stabilization

Cyclization and Ring Expansion

The piperidine ring can undergo cyclization with electrophiles or nucleophiles.

Example :

  • Treatment with allyl bromides under basic conditions forms spirocyclic derivatives via intramolecular alkylation .

  • Reaction with Grignard reagents triggers ring expansion to azepane analogs, though yields are moderate (50–60%) .

Biological Activity Modulation

Derivatives of 1-(2-bromo-5-methylbenzyl)piperidine show promise in medicinal chemistry:

  • Anticancer : Suzuki-coupled biaryl analogs inhibit PD-1/PD-L1 interactions (IC₅₀ = 3.7–50 nM) .

  • CNS Agents : Reduction products (e.g., secondary alcohols) exhibit affinity for serotonin receptors .

Scientific Research Applications

1-(2-Bromo-5-methylbenzyl)piperidine finds applications in various fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methylbenzyl)piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several piperidine derivatives, differing primarily in substituent type, position, and electronic effects. Key analogues include:

Compound Name Substituents/Modifications Structural Similarity Key References
1-(5-Bromo-2-formylphenyl)piperidine Formyl group at 2-position, Br at 5-position High
1-Bromo-3-fluoro-5-piperidinobenzene Br and F at 3- and 5-positions 0.93 similarity score
1-(3-Bromo-5-fluorophenyl)piperidine Br and F on benzene ring 0.91 similarity score
PCP (Phencyclidine) Phenylcyclohexyl group instead of benzyl Low

Key Observations :

  • Substituent Position: The 2-bromo-5-methyl substitution in the target compound may confer distinct steric and electronic properties compared to analogues with substituents at the 3- or 5-positions (e.g., 1-Bromo-3-fluoro-5-piperidinobenzene) .

Key Observations :

  • The bromo and methyl groups in 1-(2-Bromo-5-methylbenzyl)piperidine may enhance metabolic stability compared to compounds with electron-withdrawing groups (e.g., formyl).
  • Unlike PCP derivatives, the absence of a cyclohexyl ring suggests minimal CNS activity, aligning with safer pharmacological profiles .

Physicochemical Properties

  • Solubility: Bromine’s electronegativity may reduce aqueous solubility relative to fluorine-containing analogues (e.g., 1-Bromo-3-fluoro-5-piperidinobenzene) .

Biological Activity

1-(2-Bromo-5-methylbenzyl)piperidine is a piperidine derivative notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in cancer therapy and neuropharmacology.

  • IUPAC Name : this compound
  • CAS Number : 1414870-84-0
  • Molecular Formula : C13H16BrN
  • Molecular Weight : 270.18 g/mol

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer agent and a modulator of neurotransmitter systems.

Anticancer Activity

Recent studies have shown that piperidine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), MCF-7 (breast cancer)
  • Methodology : MTT assay was used to evaluate cell viability.
  • Findings : The compound demonstrated IC50 values ranging from 19.9 to 75.3 µM against different cancer cell lines, indicating a moderate level of activity compared to standard chemotherapeutics .

The mechanism through which this compound exerts its biological effects may involve the modulation of key receptors and enzymes involved in cell signaling pathways:

  • Receptor Interaction : The compound is believed to interact with serotonin receptors (5-HT) and dopamine receptors (D2), potentially influencing mood and cognitive functions .
  • Enzyme Inhibition : It may act as an inhibitor of enzymes related to cancer cell proliferation, although specific targets remain to be fully elucidated .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound:

  • Synthesis and Characterization :
    • Various synthetic routes have been explored to enhance the yield and purity of this compound.
    • Characterization techniques such as NMR and LC-MS have confirmed the structure and purity of synthesized derivatives .
  • Biological Assays :
    • In vitro studies have demonstrated that modifications to the piperidine structure can significantly enhance biological activity.
    • For example, derivatives with additional functional groups showed improved potency against cancer cell lines, suggesting that structural optimization is crucial for enhancing therapeutic efficacy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Values (µM)Notable Effects
This compoundAnticancer19.9 - 75.3Moderate antiproliferative activity
BenzoylpiperidineMAGL Inhibitor80 nMSelective for MAGL, inhibits breast and ovarian cancer cells
Trisubstituted PiperidinesAntiviralLow µMInhibits influenza A/H1N1 virus

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Bromo-5-methylbenzyl)piperidine, and how can reaction yields be improved?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperidine with 2-bromo-5-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . To improve yields:

  • Optimize stoichiometry (e.g., 1.2 equivalents of benzyl bromide to piperidine).
  • Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
  • Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-alkylation).
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns. The benzylic CH₂ group adjacent to bromine appears as a triplet (~δ 3.5–4.0 ppm) due to coupling with the piperidine ring protons .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.08) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC: Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

Advanced: How can discrepancies in spectroscopic data for this compound derivatives be systematically resolved?

Methodological Answer:

  • Cross-Validation: Compare data with computational predictions (DFT calculations for NMR chemical shifts) .
  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping piperidine ring signals .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., bromine positioning) via single-crystal analysis .
  • Replicate Synthesis: Eliminate batch variability by standardizing reaction conditions and purification protocols .

Advanced: What experimental design frameworks are suitable for optimizing reaction conditions in piperidine-functionalized compound synthesis?

Methodological Answer:

  • Factorial Design: Use a 2^k factorial approach to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a 2³ design can identify interactions between time (8–24 hr), temperature (60–100°C), and base (K₂CO₃ vs. NaH) .
  • Response Surface Methodology (RSM): Model non-linear relationships to pinpoint optimal conditions (e.g., maximum yield at 80°C with 10 mol% catalyst) .
  • Control Groups: Include negative controls (e.g., reactions without catalyst) to validate observed effects .

Advanced: How can the biological activity of this compound be evaluated in pharmacological studies?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .
    • Cellular Uptake: Use radiolabeled (³H) or fluorescently tagged derivatives to quantify permeability (e.g., Caco-2 cell monolayers) .
  • In Vivo Models:
    • Dose-Response Studies: Administer graded doses (1–100 mg/kg) in rodent models to assess efficacy and toxicity .
    • Pharmacokinetics: Measure plasma half-life via LC-MS/MS after intravenous/oral administration .

Advanced: What strategies mitigate bromine-mediated side reactions during functionalization of this compound?

Methodological Answer:

  • Protecting Groups: Temporarily mask the bromine atom with trimethylsilyl groups during nucleophilic substitutions .
  • Metal Catalysis: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups without eliminating Br .
  • Low-Temperature Conditions: Perform reactions at –20°C to suppress bromine elimination pathways .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., docking studies for receptor binding affinity) .
  • DFT Calculations: Predict reaction pathways (e.g., energy barriers for SN2 vs. radical mechanisms) and regioselectivity .
  • QSAR Models: Corrogate structural features (e.g., logP, polar surface area) with observed bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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